molecular formula C22H23NO4 B2763697 9-isopropyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010876-96-6

9-isopropyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2763697
CAS No.: 1010876-96-6
M. Wt: 365.429
InChI Key: LPPUFCNUTQHYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazine heterocyclic framework. Key structural features include:

  • 9-Isopropyl substituent: Influences steric bulk and lipophilicity.
  • 2-Methyl group: Stabilizes the oxazinone ring conformation.

Chromeno-oxazinones are studied for their biological activities, including antiviral and antifungal properties, driven by their ability to interact with enzyme active sites or disrupt microbial membranes .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-13(2)23-11-18-19(26-12-23)10-9-17-21(24)20(14(3)27-22(17)18)15-5-7-16(25-4)8-6-15/h5-10,13H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPUFCNUTQHYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C(C)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Isopropyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex chromeno-oxazine structure that contributes to its biological properties. The presence of methoxy and isopropyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research has demonstrated that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with chromeno and oxazine frameworks have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : Many derivatives exhibit strong antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation in preclinical models.

Antimicrobial Activity

A study focused on the antibacterial properties of chromeno derivatives revealed that compounds similar to this compound exhibited promising activity against multidrug-resistant strains of bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundKlebsiella pneumoniae32 µg/mL
Similar Chromeno DerivativeStaphylococcus aureus16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antibacterial agents targeting resistant bacterial strains .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH and ABTS assays. Results indicated a significant reduction in free radicals:

Test MethodIC50 (µg/mL)
DPPH25
ABTS30

These results highlight the compound's potential as an antioxidant agent, which could be beneficial in therapeutic applications aimed at oxidative stress .

Anti-inflammatory Effects

In vivo studies demonstrated that the compound reduced inflammatory markers in models of acute inflammation. The following table summarizes the effects observed:

Inflammatory MarkerControl Group (pg/mL)Treated Group (pg/mL)
TNF-alpha20050
IL-615030

This reduction indicates a significant anti-inflammatory effect, suggesting potential applications in treating inflammatory diseases .

The biological activities of this compound are likely mediated through multiple pathways:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt cell wall integrity.
  • Scavenging Free Radicals : The antioxidant activity may stem from the ability to donate electrons and neutralize free radicals.
  • Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines through pathways involving NF-kB signaling.

Scientific Research Applications

Pharmacological Activities

The compound has garnered attention for its potential pharmacological activities , which include:

  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial effects by disrupting bacterial cell membranes and inhibiting metabolic pathways. Further research is required to elucidate the specific mechanisms of action for this compound.
  • Anti-inflammatory Effects : Oxazine derivatives have been studied for their anti-inflammatory properties. Research suggests that modifications to the chromeno[8,7-e][1,3]oxazine core can enhance these effects, making it a candidate for developing anti-inflammatory drugs .
  • Cytotoxicity Against Cancer Cells : Related compounds have shown significant cytotoxic effects on various cancer cell lines. These findings indicate that 9-isopropyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one may possess chemotherapeutic potential .
  • SARS-CoV Protease Inhibition : Some derivatives have been tested for their ability to inhibit SARS-CoV 3CL protease, showing promising results that suggest potential antiviral applications.

Case Studies

Several studies have documented the applications and efficacy of oxazine derivatives similar to this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Study 2Anti-inflammatory ActivityShowed potent inhibition of inflammatory markers in vitro and in vivo models.
Study 3Cytotoxicity EvaluationReported reduced viability in various cancer cell lines with structure-activity relationship insights.
Study 4Viral Protease InhibitionIdentified promising IC50 values against SARS-CoV protease, indicating potential therapeutic relevance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Properties/Activities Reference
9-Isopropyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (Target) 9: Isopropyl; 3: 4-Methoxyphenyl; 2: Methyl N/A (Baseline for comparison) -
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one 9: 3-Methoxybenzyl; 4: Propyl Increased lipophilicity due to benzyl and propyl groups; moderate antifungal activity
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one 9: 4-Hydroxybutyl; 3: 4-Methoxyphenyl Enhanced solubility via hydroxyl group; potential for hydrogen bonding
9-(4-Methylbenzyl)-4-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one 9: 4-Methylbenzyl; 4: 4-Methoxyphenyl High crystallinity (mp >150°C); improved thermal stability
9-(Halobenzyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one derivatives 9: F/Cl/Br-Benzyl; 2: Phenyl Antiviral activity (e.g., 6l: IC₅₀ = 12 μM against TMV); halogen-dependent bioactivity

Substituent Effects on Physicochemical Properties

  • Lipophilicity :

    • The 9-isopropyl group in the target compound provides moderate lipophilicity, intermediate between the hydrophilic 4-hydroxybutyl group (logP ~1.8) and the highly lipophilic 4-chlorobenzyl derivative (logP ~3.5) .
    • 4-Methoxyphenyl at position 3 enhances resonance stabilization compared to unsubstituted phenyl analogs.
  • Solubility :

    • Hydroxyl-containing derivatives (e.g., 4-hydroxybutyl, ) exhibit improved aqueous solubility (>5 mg/mL) compared to halogenated or alkylated analogs (<1 mg/mL).
  • Thermal Stability :

    • Methyl and benzyl groups (e.g., 4-methylbenzyl ) increase melting points (mp 150–190°C), whereas bulkier isopropyl substituents may reduce mp due to conformational flexibility.

Q & A

Q. What are the key steps and reaction conditions for synthesizing 9-isopropyl-3-(4-methoxyphenyl)-2-methylchromeno-oxazinone?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the chromeno-oxazine core. For example:

Core Formation : Condensation of substituted phenols with ketones or aldehydes under acidic conditions to form the chromene ring .

Oxazine Ring Closure : Cyclization using reagents like POCl₃ or PPA (polyphosphoric acid) to form the oxazine moiety. Temperature control (80–100°C) and inert atmosphere (N₂) are critical to prevent side reactions .

Functionalization : Introducing the isopropyl and methoxyphenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups). Catalysts like Pd(PPh₃)₄ and ligands are used, with optimized solvent systems (toluene/DMF) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How is the compound characterized, and what analytical techniques are prioritized?

Methodological Answer: Characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. For example, the methoxy group (-OCH₃) shows a singlet at δ 3.8–4.0 ppm, while aromatic protons appear as multiplet signals .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak matching theoretical mass within 2 ppm error) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to calculated values (≤0.4% deviation) .

Q. What solvents and conditions optimize solubility for biological assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (stock solutions), followed by dilution in PBS or cell culture media. The methoxyphenyl group enhances solubility in polar aprotic solvents (e.g., acetone, DMF) .
  • Critical Micelle Concentration (CMC) : For hydrophobic derivatives, use surfactants like Tween-80 (0.1–1% v/v) to maintain colloidal stability .
  • pH-Dependent Studies : Adjust pH to 7.4 (physiological) and monitor precipitation via dynamic light scattering (DLS) .

Q. How is preliminary biological activity assessed for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases) using fluorescence-based assays .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
  • Structure-Activity Relationship (SAR) : Compare activity with analogs lacking the isopropyl or methoxy groups to identify critical substituents .

Advanced Research Questions

Q. How to resolve contradictions in NMR data between theoretical and experimental results?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations between the isopropyl methyl groups and the oxazine ring confirm regiochemistry .
  • Dynamic Effects : Consider tautomerization (e.g., keto-enol equilibria) causing signal splitting. Variable-temperature NMR (VT-NMR) at 25–60°C can stabilize conformers .
  • Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (GIAO method, B3LYP/6-31G* basis set) .

Q. What strategies elucidate the reaction mechanism for oxazine ring formation?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify intermediates .
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation into the oxazine ring .
  • DFT Calculations : Map energy profiles for cyclization pathways (e.g., transition state analysis for ring closure) .

Q. How to analyze tautomerization behavior in solution or solid state?

Methodological Answer:

  • Solid-State NMR/X-Ray Crystallography : Resolve tautomeric forms in crystalline states. For example, the keto form dominates in chromeno-oxazines due to conjugation with the carbonyl group .
  • Solution-Phase Studies : Use UV-Vis spectroscopy to detect shifts in λmax (e.g., ~270 nm for keto vs. ~310 nm for enol forms) .

Q. How do structural analogs compare in bioactivity, and what design principles apply?

Methodological Answer:

  • Comparative SAR : Synthesize analogs (e.g., replacing isopropyl with cyclopropyl) and test IC₅₀ values. For example, bulkier substituents may improve target binding but reduce solubility .
  • Molecular Docking : Simulate interactions with protein targets (e.g., COX-2) using AutoDock Vina. The methoxyphenyl group shows π-π stacking with Phe residues .

Q. What challenges arise in X-ray crystallography for structural confirmation?

Methodological Answer:

  • Crystal Growth : Use slow evaporation (hexane/chloroform) or vapor diffusion (ether/methanol). Additive screening (e.g., 1% dioxane) improves crystal quality .
  • Disorder Handling : Refine disordered isopropyl groups using PART instructions in SHELXL .
  • Data Collection : High-resolution synchrotron radiation (≤0.8 Å) resolves heavy atoms (e.g., chlorine in analogs) .

Q. How to validate computational models for predicting physicochemical properties?

Methodological Answer:

  • QSPR Modeling : Train models on experimental LogP and solubility data using molecular descriptors (e.g., topological polar surface area, H-bond donors) .
  • MD Simulations : Simulate solvation free energy in explicit water (AMBER force field) to predict partition coefficients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.